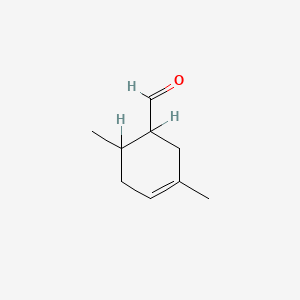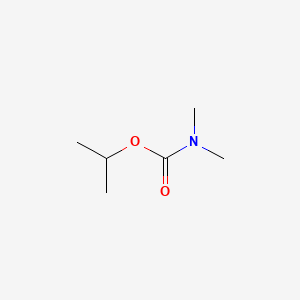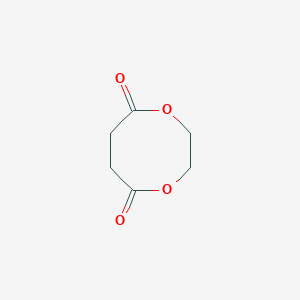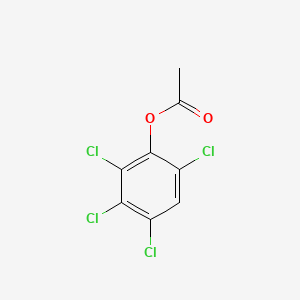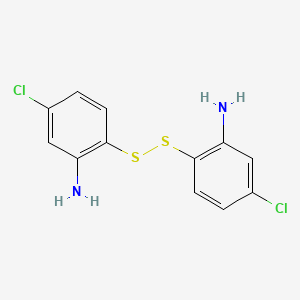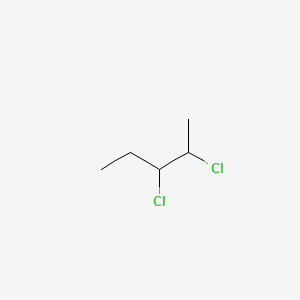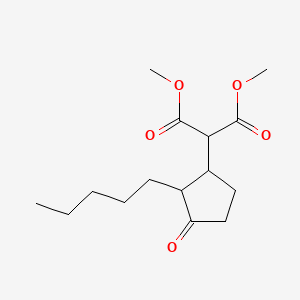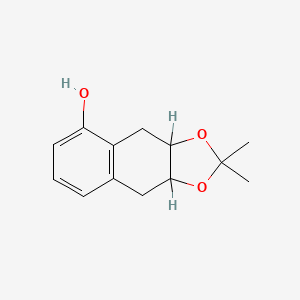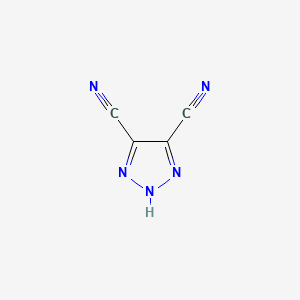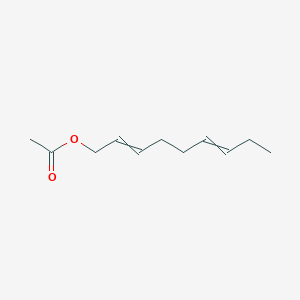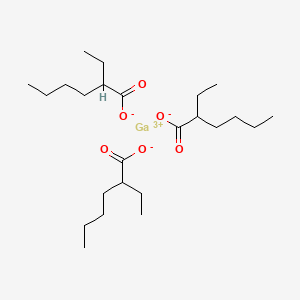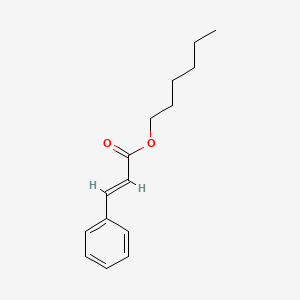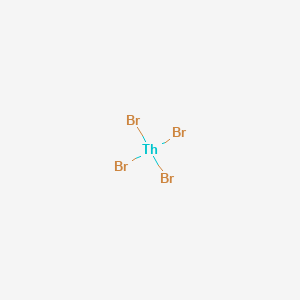
Thorium tetrabromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thorium tetrabromide is an inorganic compound with the chemical formula ThBr4. It is a white solid that exists in two polymorphic forms: low-temperature α-type and high-temperature β-type. Both forms are deliquescent and easily soluble in water, ethanol, and ethyl acetate
Méthodes De Préparation
Thorium bromide can be synthesized through several methods:
-
Reaction of Thorium Dioxide, Bromine, and Carbon: : Thorium dioxide (ThO2) reacts with bromine (Br2) and carbon © at temperatures between 800°C and 900°C to produce a mixture of α and β forms of thorium bromide. The pure α-form can be obtained by heating the mixture at 330°C to 375°C for an extended period, while the pure β-form is obtained by heating the product to 470°C and then rapidly cooling it in ice water . [ \text{ThO}_2 + 2 \text{C} + 2 \text{Br}_2 \rightarrow \text{ThBr}_4 + 2 \text{CO} ]
-
Reaction of Thorium and Bromine: : Thorium metal reacts directly with bromine to form thorium bromide .
-
Reaction of Thorium Hydroxide with Hydrobromic Acid: : Thorium hydroxide reacts with hydrobromic acid to crystallize hydrates from the solution .
Analyse Des Réactions Chimiques
Thorium bromide undergoes various chemical reactions, including:
Oxidation: Thorium bromide reacts with fluorine gas under standard conditions and with chlorine or oxygen when heated.
Reduction: Thorium bromide can be reduced to lower oxidation states in the presence of suitable reducing agents.
Substitution: Thorium bromide can undergo substitution reactions with other halides or ligands to form different thorium compounds.
Common reagents used in these reactions include fluorine gas, chlorine gas, and oxygen. The major products formed from these reactions are thorium fluoride, thorium chloride, and thorium oxybromide .
Applications De Recherche Scientifique
Thorium bromide has several scientific research applications:
Material Science: The unique crystal structure of thorium bromide makes it a subject of interest in material science research.
Nuclear Science: Thorium compounds, including thorium bromide, are studied for their potential use in nuclear reactors due to thorium’s abundance and favorable nuclear properties.
Mécanisme D'action
The mechanism by which thorium bromide exerts its effects is primarily through its chemical reactivity. Thorium bromide can interact with various molecular targets, including halogens and oxygen, to form different thorium compounds. The pathways involved in these reactions include oxidation, reduction, and substitution mechanisms .
Comparaison Avec Des Composés Similaires
Thorium bromide can be compared with other thorium halides, such as thorium chloride (ThCl4) and thorium iodide (ThI4):
Thorium Chloride (ThCl4): Thorium chloride is similar to thorium bromide in terms of its chemical reactivity and applications.
Thorium Iodide (ThI4): Thorium iodide shares similar chemical properties with thorium bromide but has a different crystal structure and reactivity due to the larger size of the iodine atom compared to bromine.
Thorium bromide is unique due to its specific crystal structures and the conditions under which it can be synthesized and transformed.
Propriétés
Numéro CAS |
13453-49-1 |
|---|---|
Formule moléculaire |
Br4Th |
Poids moléculaire |
551.65 g/mol |
Nom IUPAC |
thorium(4+);tetrabromide |
InChI |
InChI=1S/4BrH.Th/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
OMDXFCRSKHYDTM-UHFFFAOYSA-J |
SMILES |
Br[Th](Br)(Br)Br |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Th+4] |
Key on ui other cas no. |
13453-49-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


